
LUT014
Descripción general
Descripción
LUT014 (chemical name: 5-N-(3-(9H-purin-6-yl)pyridin-2-yl)-6-methyl-1-N-(3-trifluoromethoxy) phenyl)isoquinoline-1,5-diamine) is a novel topical BRAF inhibitor developed by Lutris Pharma. It has a molecular weight of 528.49 Da and is formulated as an aqueous gel for local application. This compound selectively inhibits serine/threonine-protein kinase BRAF, with an IC50 of 11.7 nM for mutated BRAF (e.g., BRAF<sup>V600E</sup>), demonstrating higher specificity compared to wild-type BRAF .
Métodos De Preparación
The synthesis of LUT014 involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the purinyl and pyridinyl groups. The final step involves the attachment of the trifluoromethoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
LUT014 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Aplicaciones Científicas De Investigación
Key Characteristics:
- Selectivity : LUT014 shows approximately three times higher potency against mutated BRAF compared to vemurafenib, a standard BRAF inhibitor .
- Inhibition Profile : At low concentrations, this compound selectively inhibits mutated BRAF without affecting other kinases, thus minimizing off-target effects .
Treatment of Acneiform Rash
This compound has been investigated for its ability to alleviate acneiform rash caused by EGFR inhibitors like cetuximab and panitumumab. Clinical trials have demonstrated that this compound can significantly reduce the incidence and severity of this skin toxicity, improving patient quality of life during cancer treatment .
Clinical Trial Findings:
- Phase 1/2 Trials : Initial trials indicated that this compound was well-tolerated with no serious adverse events reported. A significant percentage of patients experienced complete resolution of their rash after treatment .
- FDA Designation : The FDA granted orphan drug designation to this compound for treating EGFR inhibitor-induced rash, underscoring its potential in this area .
Management of Radiation-Induced Dermatitis
Another promising application of this compound is in the treatment of radiation-induced dermatitis (RD), particularly in breast cancer patients undergoing radiation therapy.
Key Outcomes from Clinical Trials:
- Efficacy : In a phase 1/2 trial, 75% of patients treated with this compound achieved complete resolution of grade 2 RD within 28 days .
- Quality of Life Improvement : Patients reported significant improvements in dermatological quality of life scores following treatment with this compound compared to placebo .
Study Phase | Patient Group | Complete Resolution Rate | Quality of Life Improvement |
---|---|---|---|
Phase 1 | Breast Cancer RD | 75% (6/8) | Significant improvement at Day 28 |
Phase 2 | Randomized Control | 100% success vs. 73% placebo | Improved DLQI scores at Day 14 |
Case Study 1: Acneiform Rash Management
In a clinical setting, a cohort of patients receiving EGFR inhibitors was treated with this compound gel. The results indicated a marked reduction in rash severity and improved patient adherence to cancer therapy due to decreased side effects.
Case Study 2: Radiation Dermatitis Resolution
In another study involving breast cancer patients, those treated with this compound showed faster recovery times from radiation-induced dermatitis compared to those receiving standard care. The mean recovery time was significantly shorter in the this compound group, indicating its potential as an effective intervention for RD .
Mecanismo De Acción
The mechanism of action of LUT014 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Mechanism of Action
LUT014 modulates the MAPK pathway through paradoxical activation at low concentrations, enhancing cell proliferation in normal epithelial cells while inhibiting oncogenic BRAF mutations. This dual mechanism is leveraged to counteract skin toxicities caused by EGFR inhibitors (e.g., cetuximab, panitumumab) or radiation therapy (RT) by restoring the balance between cell destruction and proliferation in the skin’s basal layer .
Molecular and Pharmacological Comparisons
Radiation Dermatitis
- Standard Care (e.g., Corticosteroids): Limited evidence for efficacy; guidelines emphasize symptom management (e.g., moisturizers) without consensus on gold-standard therapy .
EGFR Inhibitor-Induced Skin Toxicities
- This compound: In mCRC patients, 60% showed improvement in acneiform rash severity at the lowest dose (0.3 mg/g), with pruritus and dry skin as the most common AEs (grade 1–2) .
- Systemic BRAF Inhibitors (e.g., Vemurafenib): Associated with dose-limiting toxicities (e.g., maculopapular rash, squamous cell carcinoma) due to systemic absorption .
Selectivity and Off-Target Effects
This compound exhibits superior kinase selectivity compared to vemurafenib:
- At 0.01 μmol/L, this compound inhibits mutated BRAF without affecting 59 other tested kinases .
- Vemurafenib at equivalent concentrations inhibits CRAF, Abl, and SAPK2a, contributing to off-target toxicity .
Key Advantages of this compound
Localized Action: Minimal systemic exposure reduces risk of BRAF inhibitor-associated toxicities (e.g., secondary malignancies) .
Paradoxical MAPK Activation: Enhances healing in radiation- or EGFR inhibitor-damaged skin without promoting tumor growth .
Tolerability: No SAEs reported in clinical trials; common AEs (pruritus, dry skin) were mild and transient .
Actividad Biológica
LUT014 is a novel small-molecule inhibitor targeting the B-Raf kinase, primarily developed for the treatment of skin toxicities associated with anti-cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) inhibitors. This compound exploits the paradoxical activation of the MAPK pathway, which can occur in non-mutated cells when BRAF is inhibited. This article provides an in-depth examination of this compound's biological activity, supported by data tables and case studies from clinical trials.
This compound selectively inhibits mutated BRAF while exhibiting a paradoxical activation effect in normal cells. This dual action allows it to counteract the negative effects of EGFR inhibitors, which can lead to skin toxicities such as acneiform rash and radiation dermatitis.
- Inhibition Profile : this compound demonstrated approximately three-fold higher potency against mutated BRAF compared to vemurafenib (IC50: 0.013 μmol/L vs. 0.04 μmol/L) and significantly lower inhibition of wild-type BRAF at lower concentrations .
- Paradoxical Activation : At optimal concentrations, this compound induces a dose-dependent increase in phosphorylated ERK (pERK), which is indicative of MAPK pathway activation, thus reversing the inhibitory effects caused by EGFR inhibitors .
In Vitro Studies
In vitro studies have confirmed this compound's ability to modulate cell proliferation in various cancer cell lines:
- Cell Lines Tested : The human pancreatic cancer cell line MIA-PaCa-2 showed increased proliferation at lower concentrations (peak at 0.041 μmol/L), transitioning to growth arrest at higher doses .
- Kinase Selectivity : At a concentration of 0.01 μmol/L, this compound did not inhibit other kinases significantly, maintaining its specificity for BRAF. However, at higher concentrations (1 μmol/L), it began to inhibit several other kinases including Abl and CRAF .
Clinical Trials Overview
This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety for treating radiation dermatitis and EGFR inhibitor-induced skin toxicities.
Radiation Dermatitis Trials
- Phase 1/2 Trial Results :
- Participants : 8 patients with grade 2 radiation dermatitis.
- Outcomes :
Endpoint | This compound Group (n=8) | Placebo Group (n=11) |
---|---|---|
Complete Resolution (Grade 0) at Day 28 | 75% | 36% |
Improvement in DLQI Score at Day 14 | 100% | 73% |
Patients Reporting No Impact on Quality of Life | 100% | Not Reported |
Acneiform Rash Trials
- Phase II Study for Acneiform Rash :
Safety Profile
This compound has shown a favorable safety profile across clinical trials:
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie LUT014's paradoxical activation of the MAPK pathway in healthy keratinocytes?
this compound inhibits BRAF (IC50 = 11.7 nM) , but unlike classical BRAF inhibitors, it induces MAPK pathway activation in normal cells via the "paradoxical effect." This occurs because BRAF inhibition in non-mutant cells triggers dimerization with CRAF, reactivating downstream ERK signaling . Researchers should validate this mechanism using in vitro keratinocyte models with phospho-ERK staining and BRAF/CRAF dimerization assays. Clinical relevance lies in its dual role: promoting keratinocyte proliferation (for dermatitis repair) while maintaining antitumor effects in BRAF-mutant cancers .
Q. How should preclinical models be designed to evaluate this compound's efficacy in radiation dermatitis?
Use murine models of radiation-induced skin toxicity, mimicking human doses (e.g., 40–60 Gy). Measure time to epithelial recovery, histological changes (e.g., basal layer thickness), and MAPK pathway biomarkers (e.g., Ki-67 for proliferation). A phase I/II trial in breast cancer patients showed this compound reduced median recovery time from 54 to 21 days, though statistical significance was not reached (p=0.169) . Preclinical studies should correlate these endpoints with topical drug concentrations to optimize dosing .
Q. What pharmacokinetic parameters are critical for topical this compound delivery?
Key parameters include skin permeation rate, retention time in the stratum corneum, and systemic absorption. Use Franz diffusion cells with human skin explants to measure permeation. Clinical data indicate minimal systemic exposure due to localized action, but researchers should monitor plasma levels in trials to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data, such as improved recovery times without statistical significance?
In the phase I/II breast cancer trial, this compound shortened median recovery time by 61% but lacked statistical power due to imbalanced BMI distribution between cohorts . To address this, employ stratified randomization and covariate-adjusted analyses (e.g., ANCOVA) in future trials. Additionally, use Bayesian statistics to assess probability of clinical benefit despite small sample sizes .
Q. What experimental strategies distinguish this compound's effects on EGFR inhibitor-induced rash versus radiation dermatitis?
EGFR inhibitor rashes involve IL-1β-driven inflammation, while radiation dermatitis is driven by DNA damage and oxidative stress. Use transcriptomic profiling (RNA-seq) of patient biopsies to identify pathway-specific biomarkers. For example, this compound reduced grade 2 acneiform lesions in 75% of mCRC patients via MAPK-mediated keratinocyte migration, a mechanism distinct from its anti-inflammatory role in radiation models .
Q. How should combination therapies with this compound be tested to avoid paradoxical MAPK activation in tumors?
Preclinical testing must ensure BRAF mutational status in tumors. In BRAF-wild-type cancers, combine this compound with MEK inhibitors (e.g., trametinib) to block compensatory ERK activation. In BRAF-mutant cancers, leverage this compound's localized action to spare systemic toxicity. Use 3D tumor-spheroid co-cultures with keratinocytes to model drug penetration and off-target effects .
Q. What biomarkers predict patient response to this compound in ongoing phase II trials (NCT04759664)?
Proposed biomarkers include:
- Baseline phospho-ERK levels in skin biopsies.
- Genetic variants in BRAF/RAF1 loci affecting dimerization efficiency.
- Inflammatory cytokines (IL-6, TNF-α) in serum. Validate these via multiplex immunoassays and whole-exome sequencing of responders versus non-responders .
Q. Methodological Guidelines
Designing a randomized controlled trial (RCT) for this compound in EGFR inhibitor-associated rash:
- Population : Metastatic colorectal cancer patients with grade ≥2 acneiform rash.
- Intervention : Topical this compound (2 concentrations) vs. placebo, applied daily for 4 weeks.
- Endpoints : Primary—rash severity (CTCAE v5.0); Secondary—time to resolution, quality of life (DLQI score).
- Statistical Plan : Power analysis for 80% efficacy detection (α=0.05), intention-to-treat with sensitivity analysis for protocol deviations .
Addressing reproducibility challenges in BRAF paradoxical activation assays:
Standardize cell culture conditions (e.g., serum concentration, confluence) to minimize variability in RAF dimerization. Use isogenic BRAF-WT vs. BRAF-V600E keratinocyte lines and confirm results with proximity ligation assays (PLA) for BRAF-CRAF complexes .
Q. Data Contradictions and Analysis
Q. Why does this compound show divergent efficacy in breast cancer (non-significant trend) vs. mCRC (75% response)?
Hypotheses include:
- Differential drug penetration in irradiated vs. rash-affected skin.
- Tumor microenvironment interactions in mCRC (e.g., EGFR inhibitor pharmacokinetics).
Researchers should perform comparative pharmacokinetic/pharmacodynamic (PK/PD) studies across indications and use microdialysis to measure intradermal drug levels .
Propiedades
IUPAC Name |
6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYULHBUBXPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274819-46-2 | |
Record name | LUT-014 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LUT-014 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.